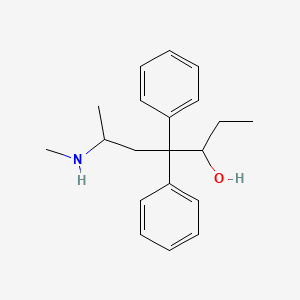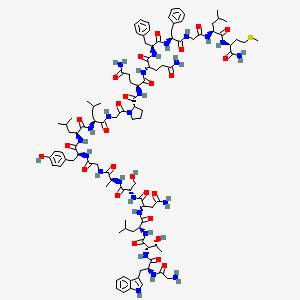
Galantide
Übersicht
Beschreibung
Galantide is a chimeric peptide obtained from amino acids 1-13 of galanin attached to the C-terminal fragment of bradykinin . It has been found to improve social memory in ‘social recognition’ tests when administered at doses varying from 6-6000nmoles . Galantide causes widespread antagonism to the action of galanin and reversibly blocks the neuronal actions of galanin in a dose-dependent manner . It inhibits the release of acetylcholine, reduces the response to galanin in the hypothalamus, and blocks the effect of galanin on glucose-induced insulin secretion .
Synthesis Analysis
Galantide is a peptide consisting of fragments of galanin and substance P . It recognizes two classes of galanin binding sites (KD <0.1 nM and 6 nM) in the rat hypothalamus . Galantide dose-dependently (IC50 =1.0 nM) antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .Molecular Structure Analysis
The molecular formula of Galantide is C104H151N25O26S . The sequence of Galantide is {GLY} {TRP} {THR} {LEU} {ASN} {SER} {ALA} {GLY} {TYR} {LEU} {LEU} {GLY} {PRO} {GLN} {GLN} {PHE} {PHE} {GLY} {LEU} {MET} .Physical And Chemical Properties Analysis
Galantide is a white powder . Its molecular weight is 2199.53 . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Modulating Gastric Actions
Galantide plays a pivotal role in the complex interplay of our digestive system . It impacts gastric secretions and motility, which presents a fascinating intersection of gastrointestinal health .
Memory Processes
Galantide also influences our cognitive systems. It has a dual influence on memory processes, which could have potential implications in cognitive enhancement and treatment of memory-related disorders .
Therapeutic Implications for Gastrointestinal Disorders
Given its role in regulating gastric secretions and motility, Galantide could be instrumental in managing various digestive conditions, such as irritable bowel syndrome (IBS), peptic ulcers, and gastroesophageal reflux .
Interaction with Brain Hormones and Neurons
Galantide interacts with brain hormones and neurons, influencing memory formation and retrieval . This interaction could potentially be used in treating cognitive impairments .
Periodontal Regeneration
Galantide has been used as a novel scaffold-coating agent for the healing and regeneration of craniofacial tissues . It promotes cell proliferation and matrix synthesis, and it has been associated with mineralized bone-like tissue deposits .
Stimulation of Pituitary Luteinizing Hormone
A specific Galantide receptor antagonist was employed to evaluate the role of endogenous Galantide in episodic basal and phasic LH release in rats . This suggests a potential role of Galantide in endocrine regulation .
Wirkmechanismus
Target of Action
Galantide is a synthetic peptide that is a hybrid of two naturally occurring hormones: gastrin and somatostatin . It interacts with the receptors of both parent hormones, allowing it to modulate their activities . Galantide recognizes two classes of galanin binding sites in the rat hypothalamus .
Mode of Action
Galantide’s mechanism of action within the digestive system is a fascinating display of biological regulation. By modulating the activity of its parent hormones, gastrin and somatostatin, galantide plays a crucial role in managing gastric secretions and the movement of the gastrointestinal tract . It dose-dependently antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .
Biochemical Pathways
Galantide influences both the gastrin and somatostatin receptors, impacting several hormonal pathways . In the digestive system, it modulates gastric secretions and motility, helping to regulate processes such as digestion and nutrient absorption .
Pharmacokinetics
Galantide is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The reduction of GalR1 mRNA via null mutation or injection of the GalR1 antagonist, galantide, prior to kainate-induced status epilepticus induces hippocampal damage in a mouse strain known to be highly resistant to kainate-induced neuronal injury . Intrathecal administration of galanin reduced the morphine dose required for the suppression of the flexor reflex, and the further administration of the galanin antagonists’ galantide and M-35 almost completely abolished the antinociceptive effect of morphine .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOJVPDIYKRJSM-GKPUQKAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H151N25O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160714 | |
| Record name | Galantide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2199.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galantide | |
CAS RN |
138579-66-5 | |
| Record name | Galantide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



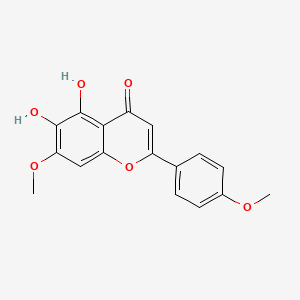
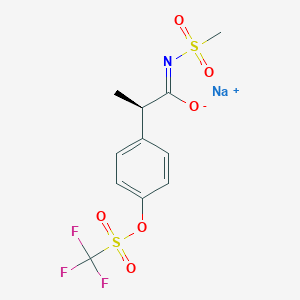
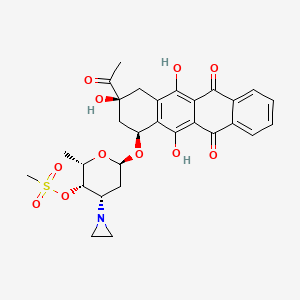

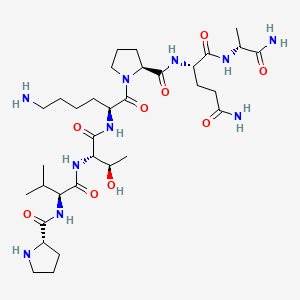
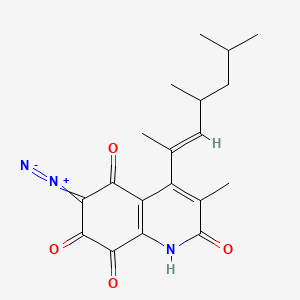



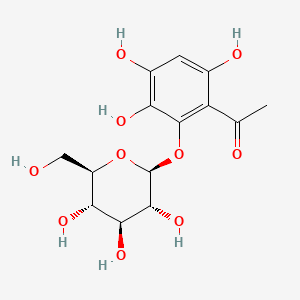

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
